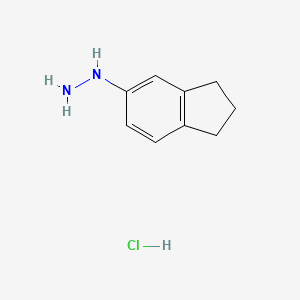

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride

Description

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a hydrazine derivative featuring a bicyclic 2,3-dihydroindene scaffold substituted at the 5-position. The compound combines a hydrazine moiety (-NH-NH₂) with a partially saturated indene ring, offering unique electronic and steric properties.

Properties

IUPAC Name |

2,3-dihydro-1H-inden-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-9-5-4-7-2-1-3-8(7)6-9;/h4-6,11H,1-3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTUDBCUGJLIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is hydrogenated over palladium on carbon (Pd/C) to produce the amine, which is subsequently treated with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines .

Scientific Research Applications

Organic Synthesis

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms amines.

- Substitution Reactions : The hydrazine group can engage in nucleophilic substitutions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones/Aldehydes | KMnO4 |

| Reduction | Amines | LiAlH4 |

| Substitution | Various organic compounds | Electrophiles |

Biological Research

The compound is under investigation for its biological activities, particularly its interactions with biomolecules that may influence cellular processes. Studies have suggested potential neuroprotective effects and other therapeutic applications.

Pharmaceutical Development

Research indicates that this compound may contribute to the development of new pharmaceuticals. Its derivatives are being explored for:

- Anticancer Activity : Preliminary studies have shown efficacy against various cancer cell lines.

Table 2: Anticancer Activity of Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Human Epidermoid Carcinoma) | <10 |

| U251 (Human Glioblastoma) | <15 |

Agrochemical Applications

The compound is also used in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are essential for agricultural productivity.

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against human cancer cell lines. Results indicated significant cytotoxic effects with specific structural modifications enhancing activity.

Case Study 2: Antimicrobial Efficacy

Research assessed the antimicrobial properties of hydrazine derivatives against Candida albicans and other pathogens. The findings demonstrated that certain modifications could significantly enhance antifungal activity.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular processes and pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogues with Substituted Dihydroindene Scaffolds

Several compounds share the 2,3-dihydroindene backbone but differ in substituents and functional groups:

Key Observations :

- Electronic Effects : Fluoro and methoxy substituents alter electron density, influencing reactivity. For example, the fluoro derivative (C₉H₁₂ClFN₂) may exhibit enhanced stability in redox applications compared to the parent compound .

- Bioactivity : The ethanamine derivative (C₁₁H₁₅N·HCl) and indantadol hydrochloride (C₁₁H₁₄N₂O·HCl) demonstrate the pharmacological relevance of the dihydroindene scaffold in drug design .

Hydrazine Derivatives with Diverse Backbones

Hydrazine hydrochlorides with non-indene backbones highlight functional similarities and differences:

Key Observations :

- Redox Activity : THC and PHC outperform the parent compound in reducing I₂ in perovskite precursor solutions, suggesting that electron-rich aromatic systems (e.g., thiophene) enhance redox efficacy .

- Biological Activity : Indole-based hydrazines exhibit antimicrobial properties, implying that the dihydroindene analog could be tailored for similar applications .

Biological Activity

(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is an organic compound with notable potential in various biological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Overview

The compound has the molecular formula C9H13ClN2 and is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of this compound is largely attributed to its hydrazine group. This group can form covalent bonds with biomolecules, leading to alterations in their functions. Such interactions can influence cellular processes and pathways, making the compound a candidate for drug development targeting various diseases.

Biological Activities

Research indicates that hydrazine derivatives exhibit a broad spectrum of biological activities. The following table summarizes some of the key activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential to inhibit tumor growth in specific cancer cell lines. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |

| Neuroprotective | Investigated for effects on neurological disorders. |

| Antioxidant | Capable of scavenging free radicals and reducing oxidative stress. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer potential of hydrazone derivatives related to this compound. These derivatives demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB 231 and MCF-7 with IC50 values as low as 6.7 nM, indicating strong potential for further development in cancer therapy .

- Neuroprotective Effects : Research has shown that compounds similar to this compound can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuronal apoptosis. This suggests its potential use in treating neurodegenerative diseases .

- Antimicrobial Properties : Hydrazone derivatives have been tested against various pathogens, showing promising results in inhibiting growth at low concentrations (MIC values). For instance, certain synthesized derivatives exhibited MIC values as low as 6.25 μg/mL against Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other hydrazine compounds due to its specific indene framework. Below is a comparison table highlighting its distinctiveness:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2,3-Dihydro-1H-inden-5-yl)hydrazine HCl | Indene-based hydrazine | Anticancer, antimicrobial |

| Phenylhydrazine hydrochloride | Simple phenyl ring | Antimicrobial |

| 4-Hydrazinobenzoic acid hydrochloride | Aromatic hydrazine derivative | Anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,3-dihydro-1H-inden-5-yl)hydrazine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing (2,3-dihydro-1H-inden-5-yl) ketone derivatives with hydrazine hydrochloride in ethanol under acidic conditions (6–8 hours at 80–90°C) yields hydrazine adducts. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and temperature to enhance yield and purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol or aqueous ethanol .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. USP guidelines recommend limits for related substances (<0.5%) .

- Structural Confirmation : Employ -/-NMR to verify hydrazine proton signals (δ 2.5–3.5 ppm) and aromatic protons. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 195.6 for CHNCl) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Hydrazine derivatives are hemotoxic and may cause methemoglobinemia .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Fischer indole synthesis?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on the hydrazine moiety’s nucleophilicity and steric hindrance from the indene group .

- Docking Studies : Simulate interactions with biological targets (e.g., aminopeptidase N) using AutoDock Vina. Compare binding energies of (2,3-dihydro-1H-inden-5-yl)hydrazine derivatives versus known inhibitors .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodology :

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility in the indene ring.

- Crystallographic Refinement : Use SHELXL to model disorder or twinning in XRD data. Cross-validate with IR spectroscopy (C=N stretch at ~1600 cm) .

- Case Study : A 2024 study resolved discrepancies between theoretical and experimental -NMR shifts by attributing them to solvent polarity effects in DMSO-d vs. CDCl .

Q. What strategies improve the compound’s stability in aqueous buffers for biological assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.